Asperosaponin IV

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

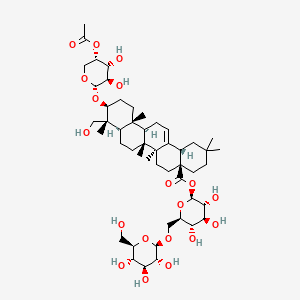

Asperosaponin IV is a naturally occurring triterpenoid saponin compound extracted from the roots of Dipsacus asper, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Asperosaponin IV typically involves the extraction from the roots of Dipsacus asper. The process includes several steps such as drying, grinding, and solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Asperosaponin IV undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.

Aplicaciones Científicas De Investigación

Chemistry: Asperosaponin IV serves as a valuable compound for studying triterpenoid saponins and their chemical properties.

Biology: It has shown significant effects on cellular processes, including anti-inflammatory and antioxidant activities.

Medicine: this compound is being investigated for its potential therapeutic effects in treating conditions such as osteoporosis, cardiovascular diseases, and neurodegenerative disorders.

Industry: The compound’s bioactive properties make it a candidate for developing new pharmaceuticals and nutraceuticals.

Mecanismo De Acción

Asperosaponin IV exerts its effects through various molecular targets and pathways:

Molecular Targets: It interacts with specific proteins and enzymes involved in cellular signaling pathways.

Pathways Involved: This compound modulates pathways such as the HIF-1α/VEGF signaling pathway, which is crucial for angiogenesis and wound healing.

Comparación Con Compuestos Similares

Similar Compounds

Asperosaponin VI: Another triterpenoid saponin from Dipsacus asper with similar biological activities.

Cauloside A: A related compound with notable effects on bone health.

HN Saponin F: Known for its anti-inflammatory and anti-dermatophyte properties.

Hederagenin: A triterpenoid aglycone with various pharmacological activities.

Uniqueness of Asperosaponin IV

This compound stands out due to its specific molecular structure and unique combination of biological activities. Its potential therapeutic applications, particularly in wound healing and neuroprotection, highlight its significance in scientific research and medicine.

Actividad Biológica

Asperosaponin IV, a triterpenoid saponin derived from various plant sources, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its unique triterpenoid structure, which contributes to its biological activities. It is primarily extracted from plants in the Dipsacus genus, known for their medicinal properties. The compound's chemical formula is C30H50O10, and it exhibits significant solubility in organic solvents, making it suitable for various formulations in pharmacology.

Biological Activities

1. Anti-inflammatory Effects

this compound has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies indicate that it can reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models, suggesting its potential use in treating inflammatory diseases.

2. Antioxidant Properties

The compound demonstrates strong antioxidant activity, which helps protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various chronic diseases, including cancer and neurodegenerative disorders.

3. Osteogenic Activity

Research indicates that this compound promotes osteogenesis, particularly in conditions such as osteoporosis. It enhances the proliferation and differentiation of osteoblasts (bone-forming cells) through the activation of specific signaling pathways like Wnt/β-catenin. This effect has been substantiated by in vitro studies showing increased alkaline phosphatase (ALP) activity and mineralization in osteoblast cultures treated with this compound.

This compound interacts with multiple molecular targets to exert its biological effects:

- HIF-1α/VEGF Signaling Pathway : The compound modulates this pathway, which is vital for angiogenesis and wound healing.

- PI3K/AKT Pathway : It has been shown to activate this pathway, promoting cell survival and proliferation in osteoblasts.

- Cytokine Modulation : this compound affects the expression of various cytokines involved in inflammation and immune responses.

Case Studies

- Osteoporosis Treatment : In a controlled study involving ovariectomized rats, treatment with this compound resulted in significant improvements in bone density and microarchitecture compared to untreated controls. Histological analysis revealed increased trabecular thickness and reduced osteoclast activity, indicating enhanced bone formation.

- Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, this compound administration led to a reduction in neuronal apoptosis and improved cognitive function in animal models. This was associated with decreased levels of reactive oxygen species (ROS) and upregulation of neuroprotective factors.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Mechanism | Model Used | Outcome |

|---|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | In vitro cell cultures | Reduced inflammatory markers |

| Antioxidant | Scavenging ROS | Oxidative stress models | Decreased cell death |

| Osteogenic | Activation of Wnt/β-catenin pathway | Ovariectomized rat models | Increased bone density and reduced osteoclast activity |

| Neuroprotective | Reduction of neuronal apoptosis | Neurodegeneration models | Improved cognitive function |

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-5-acetyloxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H78O19/c1-23(52)64-27-20-63-41(37(58)34(27)55)67-31-11-12-45(4)29(46(31,5)22-51)10-13-48(7)30(45)9-8-24-25-18-44(2,3)14-16-49(25,17-15-47(24,48)6)43(61)68-42-39(60)36(57)33(54)28(66-42)21-62-40-38(59)35(56)32(53)26(19-50)65-40/h8,25-42,50-51,53-60H,9-22H2,1-7H3/t25-,26+,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,45-,46-,47+,48+,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXSSSQCWMXORJ-BDZWXYPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1O)O)OC2CCC3(C(C2(C)CO)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1O)O)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3CC=C5[C@]4(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H78O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

971.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.